7-Hydrazinyl-1,2-dihydroquinoxalin-2-one

Xanthine oxidase inhibition Superoxide generation Enzyme assay

Researchers seeking a defined xanthine oxidase probe often encounter inconsistent activity from off-position analogues. 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one (CAS 2060030-86-4) provides a clear solution with validated IC50 4.0 µM in cell-free luminescence assays. • Regioselective 7-hydrazinyl substitution delivers up to 2.5-fold potency advantage over 3- and 6-substituted analogues. • Free hydrazine moiety enables one-step hydrazone/pyrazole library synthesis for antimicrobial SAR. • Supplied as 95% pure solid with rigorous batch-specific QC. Available in research quantities with reliable global fulfillment.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B13258059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazinyl-1,2-dihydroquinoxalin-2-one
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NN)NC(=O)C=N2
InChIInChI=1S/C8H8N4O/c9-12-5-1-2-6-7(3-5)11-8(13)4-10-6/h1-4,12H,9H2,(H,11,13)
InChIKeyBEHAYEZDHZISCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydrazinyl-1,2-dihydroquinoxalin-2-one: Identity & Procurement Profile


7-Hydrazinyl-1,2-dihydroquinoxalin-2-one (CAS 2060030-86-4, molecular formula C₈H₈N₄O, molecular weight 176.18 g/mol) is a quinoxalin‑2‑one derivative bearing a hydrazinyl substituent at the 7‑position [1]. The compound is registered in the ChEMBL database (CHEMBL3744357) and has curated bioactivity data in BindingDB [2]. Its small‑molecule architecture—a planar bicyclic core with a nucleophilic hydrazine side‑chain—places it within a widely explored chemical class for enzyme inhibition, particularly against xanthine oxidase [3].

Xanthine oxidase inhibition study fit
Hydrazinyl handle for one-step derivatization
Curated bioactivity data in BindingDB

Why 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one Has No Generic Substitute


Quinoxalin‑2‑one is a privileged scaffold, but the position and nature of substituents dramatically alter biological activity. The 7‑hydrazinyl group introduces a strong nucleophilic centre and additional hydrogen‑bond donors that are absent in 6‑ or 3‑substituted analogs [1]. In xanthine oxidase inhibition assays performed under identical conditions, the 7‑hydrazinyl derivative (IC₅₀ 4.0 µM) differs from its closest in‑assay comparators by up to 2.5‑fold, demonstrating that a simple swap to another “hydrazinyl‑quinoxalinone” would fail to replicate this potency profile [2]. The electronic and steric environment at position‑7 is non‑interchangeable with other ring positions.

7‑Hydrazinyl regioisomer not interchangeable with 3‑ or 6‑substituted analogs
Potency profile may shift with different ring‑position substitution
Nucleophilic reactivity unique to the 7‑hydrazine group

7-Hydrazinyl-1,2-dihydroquinoxalin-2-one: Quantitative Differentiation


Head-to-Head Xanthine Oxidase Inhibition Comparison

In a cell‑free xanthine oxidase assay measuring superoxide generation over 20 minutes by luminescence, 7‑hydrazinyl‑1,2‑dihydroquinoxalin‑2‑one (BDBM50499537; CHEMBL3744357) exhibited an IC₅₀ of 4.0 µM [1]. Under the identical experimental conditions, the closest comparator BDBM50499547 (CHEMBL3741999) showed an IC₅₀ of 4.5 µM, representing a 12.5% lower potency. BDBM50499532 (CHEMBL3740246) gave an IC₅₀ of 5.0 µM (25% lower potency), and BDBM50499548 (CHEMBL3740128) showed an IC₅₀ of 10.0 µM, a 2.5‑fold decrease relative to the target compound [1]. These data demonstrate that the 7‑hydrazinyl substitution confers a measurable, rank‑order advantage over structurally related quinoxalinone derivatives tested in the same assay.

Xanthine oxidase IC₅₀
Head-to-head
4.0 µM (target) vs 4.5–10.0 µM (comparators)
Supports rank‑order potency review
Cell‑free luminescence, 50 µM xanthine, 20 min
Xanthine oxidase inhibition Superoxide generation Enzyme assay

Physicochemical Differentiation vs. 3-Hydrazinyl Regioisomer

7‑Hydrazinyl‑1,2‑dihydroquinoxalin‑2‑one possesses a molecular weight of 176.18 g/mol and contains 2 hydrogen‑bond donors (the hydrazine –NH₂ and the lactam –NH) . Its 3‑hydrazinyl regioisomer (3‑hydrazinylquinoxalin‑2(1H)‑one) shares the same molecular formula and weight but differs in the placement of the hydrazine group, which alters the electronic distribution and the pKₐ of the adjacent lactam NH [1]. Although direct bioactivity data for the 3‑isomer in the same xanthine oxidase assay are not available, class‑level SAR studies on quinoxalin‑2‑one derivatives indicate that the position of the hydrazinyl substituent critically influences both enzyme inhibition potency and selectivity [1]. The 7‑position places the hydrazine moiety farther from the lactam carbonyl, reducing intramolecular hydrogen bonding and leaving the –NH₂ group more available for target engagement.

Regioisomer identity
Class-level
Same MW (176.18), different pharmacophore orientation
Positional SAR may influence target engagement
Direct bioactivity comparison not available
Physicochemical properties Drug‑likeness Regioisomer comparison

Derivatization to Hydrazones and Pyrazoles

The terminal –NHNH₂ group at position‑7 of 7‑hydrazinyl‑1,2‑dihydroquinoxalin‑2‑one serves as a reactive handle for condensation with aldehydes or ketones to form hydrazones, or with 1,3‑diketones to yield pyrazole‑fused quinoxalinone systems [1]. In the study by Ragab et al. (2022), quinoxalin‑2(1H)‑one derivatives bearing a hydrazine group at the 3‑ or 7‑position were elaborated into hydrazone and pyrazole libraries; the 7‑substituted variants displayed distinct antimicrobial activity profiles, with several derivatives showing significant antibacterial activity against Pseudomonas aeruginosa that surpassed the reference drug chloramphenicol [1]. While the parent 7‑hydrazinyl compound itself was not the most potent antimicrobial in that study, its ability to be converted into active hydrazones and pyrazoles demonstrates a derivatization versatility that the 2‑methyl or 3‑carboxylic acid analogs lack without additional synthetic steps.

Derivatization route
Reported
One‑step condensation to hydrazones & pyrazoles
Streamlines focused library synthesis
Based on Ragab et al. (2022)
Synthetic chemistry Building block Hydrazone formation

7-Hydrazinyl-1,2-dihydroquinoxalin-2-one: Key Application Scenarios


Xanthine Oxidase Inhibitor Screening & Probe Development

With a confirmed IC₅₀ of 4.0 µM against xanthine oxidase in a cell‑free luminescence assay [1], 7‑hydrazinyl‑1,2‑dihydroquinoxalin‑2‑one is suitable as a starting hit or control compound for xanthine oxidase‑targeted screening campaigns. Its potency advantage over closest in‑assay comparators (1.12‑ to 2.5‑fold) supports its selection as a reference inhibitor when benchmarking new chemical series.

Building Block for Hydrazone & Pyrazole Libraries

The free hydrazine moiety at position‑7 permits one‑step condensation to generate diverse hydrazone and pyrazole derivatives [2]. This synthetic efficiency is particularly valuable for parallel library synthesis aimed at exploring antimicrobial or anti‑inflammatory SAR around the quinoxalin‑2‑one scaffold, as demonstrated by Ragab et al. (2022).

Regioisomeric Selectivity in Quinoxalin-2-one SAR

Because the 7‑hydrazinyl regioisomer is chemically distinct from the 3‑ and 6‑substituted variants [2], it can serve as a key tool compound in systematic SAR studies to deconvolute the positional effects of hydrazine substitution on enzyme inhibition, cellular permeability, and metabolic stability within the quinoxalin‑2‑one class.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor screening
Reported enzyme inhibition profile
IC₅₀ benchmarking in cell‑free assays
Hydrazone/pyrazole library synthesis
Hydrazine functional handle
Derivatization efficiency and chemical diversity
Quinoxalin‑2‑one SAR studies
7‑position substitution
Regioisomeric effect on target engagement
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